tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate
Description
"tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate" is a carbamate derivative featuring a cyclopropyl ring substituted with a 3-methoxyphenyl group and a tert-butyl carbamate moiety. Such compounds are often utilized as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors or bioactive molecules. This article compares these analogs to infer trends in physicochemical behavior, safety, and utility.
Properties
IUPAC Name |
tert-butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-15(8-9-15)11-6-5-7-12(10-11)18-4/h5-7,10H,8-9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDNDADPACDDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143015 | |
| Record name | Carbamic acid, N-[1-(3-methoxyphenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-93-1 | |
| Record name | Carbamic acid, N-[1-(3-methoxyphenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(3-methoxyphenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-methoxyphenyl)cyclopropyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The cyclopropyl ring and methoxyphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences among analogs of "tert-Butyl N-[1-(substituted-phenyl or other groups)cyclopropyl]carbamate" based on the provided evidence:
*Calculated based on molecular formula.
Key Observations:
The pyrrolidinyl variant forms a hemi-oxalic acid salt, increasing molecular weight (554.6 g/mol) and possibly improving solubility or crystallinity . The hydroxymethyl derivative (MW 215.3) has a polar functional group, which may reduce lipophilicity but enhance hydrogen-bonding interactions .
Safety and Handling: The 3-fluorophenyl compound mandates stringent protective measures (respiratory, gloves, eye protection) due to unspecified hazards . The pyrrolidinyl and hydroxymethyl analogs lack explicit hazard statements, though they are restricted to research use .
The pyrrolidinyl compound’s high purity and analytical documentation indicate its role as a precision intermediate in medicinal chemistry .
Research Findings and Limitations
- Gaps in Toxicity Data: Most analogs lack comprehensive ecotoxicological or chronic toxicity profiles .
- Functional Group Impact : Electron-withdrawing groups (e.g., fluorine) may alter metabolic stability compared to electron-donating groups (e.g., methoxy), though direct comparisons require further study.
Biological Activity
tert-Butyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate (commonly referred to as TBC) is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of TBC, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
TBC is characterized by the molecular formula . Its structure includes a tert-butyl group, a methoxyphenyl group, and a cyclopropyl ring. These structural features contribute to its unique reactivity and potential interactions with biological targets.
The biological activity of TBC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can act as either an inhibitor or an activator, depending on the specific biological context.
Key Mechanisms:
- Enzyme Inhibition : TBC has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered physiological responses.
- Receptor Modulation : The compound interacts with neurotransmitter receptors, influencing pain perception and inflammatory processes.
Biological Activity Overview
Research has indicated that TBC exhibits several promising biological activities:
- Analgesic Properties : Preliminary studies suggest that TBC may modulate pain pathways in the central nervous system, potentially serving as an analgesic agent.
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
- Antimicrobial Activity : Initial findings indicate potential antimicrobial effects, although further studies are required to validate these claims.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Analgesic | Modulation of pain pathways | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Analgesic Study :
A study conducted on animal models demonstrated that TBC significantly reduced pain responses in subjects subjected to induced pain stimuli. The results indicated a dose-dependent effect, suggesting its potential utility in pain management. -
Anti-inflammatory Research :
In vitro assays showed that TBC reduced levels of pro-inflammatory cytokines in cultured cells. This suggests that TBC could be beneficial in treating conditions characterized by inflammation. -
Antimicrobial Evaluation :
Preliminary tests against various bacterial strains revealed that TBC exhibited moderate antimicrobial activity. Further research is needed to explore its efficacy and mechanism against specific pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
